molecular formula C6H5NO B1172428 jawaharene CAS No. 12772-10-0

jawaharene

Cat. No.: B1172428
CAS No.: 12772-10-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on nomenclature conventions (e.g., IUPAC rules), the suffix "-ene" suggests it may contain a double bond or belong to a class of unsaturated hydrocarbons or terpenoids. Its inclusion in a list of organic compounds implies it is a subject of pharmacological or industrial interest, but further characterization is required to define its role in research or industry.

Properties

CAS No.

12772-10-0

Molecular Formula

C6H5NO

Synonyms

jawaharene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on jawaharene is absent, general methodologies for comparing structurally or functionally analogous compounds can be applied, as outlined in the evidence:

Criteria for Comparison

Structural Similarity :

  • Compounds with shared functional groups, stereochemistry, or backbone structures (e.g., terpenes, alkaloids) should be prioritized .
  • Example: If this compound is a diterpene, comparisons with taxadiene (a precursor in taxol biosynthesis) or retene (a polycyclic aromatic hydrocarbon) would be relevant.

Functional Similarity :

  • Compounds used in similar applications (e.g., anticancer agents, catalysts) should be evaluated for efficacy, toxicity, or mechanistic pathways .

Hypothetical Data Table

The table below illustrates a template for comparing this compound with hypothetical analogs, adhering to characterization standards from :

Property This compound Compound A (Hypothetical Analog) Compound B (Hypothetical Analog)
Molecular Formula C₂₀H₃₀O₂ C₁₈H₂₈O₃ C₂₂H₃₂N₂
Molecular Weight 302.45 g/mol 292.40 g/mol 340.50 g/mol
Melting Point Not reported 145–148°C 210–215°C
Bioactivity Anticancer* Antifungal Enzyme inhibition
Synthesis Route Unreported Cycloaddition Schiff base condensation

*Assumed based on its inclusion in a pharmacological compound list .

Key Findings from Methodological Guidelines

  • Structural Analysis : NMR, IR, and mass spectrometry are critical for verifying purity and stereochemistry . For example, taxadiene’s bicyclic structure was confirmed via 2D NMR .
  • Functional Comparison: If this compound shares a mechanism with paclitaxel (e.g., microtubule stabilization), its efficacy could be benchmarked against IC₅₀ values of known chemotherapeutics .
  • Toxicological Profiling : Similar mixtures or analogs should be assessed for additive/synergistic effects per EPA guidelines .

Research Limitations and Recommendations

Data Gaps: No experimental data on this compound’s synthesis, spectral signatures, or bioactivity are available in the provided evidence.

Validation Needs: Future studies should prioritize: Full spectroscopic characterization (¹H/¹³C NMR, HRMS) . In vitro and in vivo assays to confirm hypothesized bioactivities . Comparative studies with compounds like tanshinones () or imine analogs () if this compound belongs to similar chemical classes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.